molecular formula C11H8BrN3S B3197194 1-(4-Bromo-benzyl)-4-isothiocyanato-1H-pyrazole CAS No. 1004193-49-0

1-(4-Bromo-benzyl)-4-isothiocyanato-1H-pyrazole

Cat. No.: B3197194
CAS No.: 1004193-49-0
M. Wt: 294.17 g/mol
InChI Key: SKWUMNJSCYOVPL-UHFFFAOYSA-N
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Description

1-(4-Bromo-benzyl)-4-isothiocyanato-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-bromo-benzyl group and an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-benzyl)-4-isothiocyanato-1H-pyrazole typically involves the following steps:

    Formation of 4-Bromo-benzyl chloride: This can be achieved by the bromination of benzyl chloride using bromine in the presence of a catalyst such as iron(III) bromide.

    Nucleophilic Substitution: The 4-Bromo-benzyl chloride is then reacted with 4-isothiocyanato-1H-pyrazole in the presence of a base like potassium carbonate to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-benzyl)-4-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.

    Addition Reactions: Reagents such as primary amines or alcohols can be used, often under mild conditions.

Major Products

    Nucleophilic Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Addition Reactions: Products include thiourea derivatives when reacted with amines.

Scientific Research Applications

1-(4-Bromo-benzyl)-4-isothiocyanato-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used as a probe to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-benzyl)-4-isothiocyanato-1H-pyrazole involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, such as thiol groups in cysteine residues. This can lead to the inhibition of enzyme activities or the modification of protein functions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl bromide: Similar in structure but lacks the isothiocyanate group.

    4-Isothiocyanatobenzyl chloride: Similar but with a different substitution pattern on the benzyl group.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3S/c12-10-3-1-9(2-4-10)6-15-7-11(5-14-15)13-8-16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWUMNJSCYOVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N=C=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210672
Record name 1-[(4-Bromophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-49-0
Record name 1-[(4-Bromophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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